molecular formula C13H19N3O5 B5220657 N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide

N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No. B5220657
M. Wt: 297.31 g/mol
InChI Key: OKNXBUBXSMJGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide, also known as HOMO-TPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and material science. The compound is synthesized through a multi-step process that involves the reaction of several chemicals, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide is still being studied. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound may inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Physiologically, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential as an anti-cancer agent. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide. One direction is the further investigation of its potential as an anti-cancer agent. Additionally, the use of this compound in the synthesis of organic semiconductors for use in electronic devices is another potential future direction. Finally, the study of the mechanism of action of this compound and its biochemical and physiological effects may lead to the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This is followed by the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methyl-N-(2-hydroxyethyl) hydrazine to form N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide. The final step involves the reaction of N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide with isopropenyl acetate to form this compound.

Scientific Research Applications

N-(2-hydrazino-1-methyl-2-oxoethyl)-3,4,5-trimethoxybenzamide has shown potential applications in various areas of scientific research, including material science and medicine. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In medicine, this compound has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-7(12(17)16-14)15-13(18)8-5-9(19-2)11(21-4)10(6-8)20-3/h5-7H,14H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNXBUBXSMJGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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